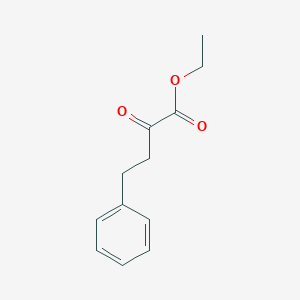

Ethyl 2-oxo-4-phenylbutyrate

描述

属性

IUPAC Name |

ethyl 2-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPXIOGYOLJXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057793 | |

| Record name | Ethyl 2-oxo-4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64920-29-2 | |

| Record name | Ethyl α-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64920-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzylpyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxo-4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxo-4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BENZYLPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YNU9LPT51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-oxo-4-phenylbutyrate: A Technical Guide for Researchers

CAS Number: 64920-29-2

This technical guide provides an in-depth overview of Ethyl 2-oxo-4-phenylbutyrate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and significant applications.

Chemical and Physical Properties

This compound is an aliphatic α-ketoester recognized for its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Pale yellow or yellow liquid | |

| Boiling Point | 132 °C at 2 mmHg | [1] |

| Density | 1.091 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.504 | [1] |

| Flash Point | 140 °C | [2] |

| LogP | 2.24 | |

| Solubility | Soluble in Chloroform and Ethyl Acetate (B1210297) (Slightly) | [2] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale method involves the esterification of 2-oxo-4-phenylbutyric acid.

Experimental Protocol: Esterification of 2-oxo-4-phenylbutyric acid

This protocol describes the synthesis of this compound from 2-oxo-4-phenylbutyric acid and ethanol (B145695) using sulfuric acid as a catalyst.[3]

Materials:

-

2-oxo-4-phenylbutyric acid (130 g)

-

Ethanol (650 ml)

-

Concentrated sulfuric acid (13 ml)

-

Water

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2-oxo-4-phenylbutyric acid, ethanol, and concentrated sulfuric acid is refluxed for 5 hours.

-

The reaction mixture is then concentrated to approximately half its original volume.

-

The concentrated mixture is diluted with 500 ml of water, leading to the separation of an oily layer.

-

The aqueous layer is extracted with ethyl acetate.

-

The collected oil and the ethyl acetate extract are combined, washed with sodium bicarbonate solution and then with saturated brine, and finally dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The residue is distilled under reduced pressure to yield this compound.

Synthesis of this compound via Esterification.

Application in Drug Development: Synthesis of an ACE Inhibitor Precursor

This compound is a critical precursor in the synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), which is an important chiral intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[1][4] These inhibitors are a class of medications used to treat high blood pressure and heart failure. The conversion is typically achieved through asymmetric reduction, often employing biocatalysts.

Experimental Protocol: Biocatalytic Reduction to (R)-HPBE

This protocol outlines the asymmetric reduction of this compound to (R)-HPBE using a recombinant E. coli strain expressing a carbonyl reductase.

Materials:

-

This compound

-

Recombinant E. coli cells expressing carbonyl reductase

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Recombinant E. coli cells are cultured and harvested.

-

The cells are resuspended in a phosphate buffer containing glucose.

-

This compound is added to the cell suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

-

The progress of the reaction is monitored using techniques like HPLC.

-

Upon completion, the mixture is centrifuged to remove the cells.

-

The supernatant is extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield (R)-HPBE.

Biocatalytic Reduction of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific signaling pathways directly modulated by this compound. One study suggests that it inhibits the growth of the yeast Candida glabrata and may have a general inhibitory effect on protein and enzyme synthesis. However, the precise molecular mechanisms and the signaling cascades involved have not been elucidated.

Reported Biological Effects of this compound.

It is important to distinguish this compound from its related compound, 4-phenylbutyrate (B1260699) (PBA), which has been studied more extensively for its role as a chemical chaperone and its effects on endoplasmic reticulum stress and mitochondrial biogenesis. The direct biological activities and signaling pathway interactions of this compound remain an area for future research.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance in the pharmaceutical industry lies in its role as a precursor for the synthesis of ACE inhibitors. While detailed protocols for its synthesis and biocatalytic conversion are available, its direct biological effects and involvement in cellular signaling pathways are not yet well understood and warrant further investigation. This guide provides a solid foundation for researchers working with this compound and highlights potential avenues for future studies.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Its chemical structure and properties make it a versatile building block in organic synthesis. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for their determination, and its relevance in the context of drug development, specifically its role as a precursor to compounds that modulate the Renin-Angiotensin System.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing and optimizing chemical reactions, as well as for formulation and drug delivery studies.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| Appearance | Pale yellow or yellow liquid | [5] |

| Boiling Point | 309 °C at 760 mmHg; 131-133 °C at 2 mmHg | [2][3][5] |

| Density | 1.091 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.504 | [2] |

| Flash Point | 140 °C | [5] |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate; Low solubility in water. | [1][5] |

| LogP | 1.75 - 2.24 | [3][5] |

| CAS Number | 64920-29-2 | [4] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of high-boiling liquids like this compound, the capillary method is often employed.[6][7]

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid sample (this compound)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[6][7]

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.[8]

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Liquid sample (this compound)

-

Reference liquid with known density (e.g., distilled water)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the reference liquid (distilled water) and weighed again to determine the mass of the water. The temperature of the water is recorded.

-

The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with the liquid sample (this compound).

-

The pycnometer filled with the sample is weighed.

-

The mass of the sample is determined by subtracting the mass of the empty pycnometer.

-

The density of the sample is calculated by dividing its mass by the known volume of the pycnometer.[8]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when it enters the substance. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Light source (usually built into the refractometer)

-

Liquid sample (this compound)

-

Dropper

Procedure:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and the light source is switched on.

-

While looking through the eyepiece, the handwheel is turned until the boundary between the light and dark fields appears in the crosshairs.

-

The compensator knob is adjusted to eliminate any color fringes and sharpen the boundary line.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Synthesis Workflow

This compound is commonly synthesized through a Grignard reaction followed by reaction with an oxalate (B1200264) derivative. The following diagram illustrates a typical experimental workflow.

Caption: A typical synthesis workflow for this compound.

Role in Drug Development: Precursor to ACE Inhibitors

While this compound itself is not a biologically active signaling molecule, its significance in drug development lies in its role as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] ACE inhibitors are a class of drugs used primarily to treat hypertension and congestive heart failure.[9][10] They act on the Renin-Angiotensin System (RAS), a critical hormonal system that regulates blood pressure and fluid balance.[11]

The diagram below illustrates the Renin-Angiotensin System and the point of intervention for ACE inhibitors.

Caption: The Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[12][13] This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, ultimately resulting in lower blood pressure. The synthesis of effective ACE inhibitors relies on the availability of high-purity precursors like this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. A thorough understanding of its physicochemical properties is essential for its efficient synthesis, purification, and utilization in the development of life-saving medications. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 64920-29-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound|64920-29-2|lookchem [lookchem.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. calnesis.com [calnesis.com]

- 9. news-medical.net [news-medical.net]

- 10. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Video: Heart Failure Drugs: Inhibitors of Renin-Angiotensin System [jove.com]

An In-depth Technical Guide to the Spectral Data of Ethyl 2-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-oxo-4-phenylbutyrate (CAS No. 64920-29-2), a key intermediate in various organic syntheses. The document presents detailed analyses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation, to support research and development activities.

Molecular Structure and Properties

-

IUPAC Name: Ethyl 2-oxo-4-phenylbutanoate[1]

-

Synonyms: Ethyl Benzylpyruvate, α-Oxo-benzenebutanoic Acid Ethyl Ester[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.15 | Multiplet | 5H | C₆H₅- |

| ~4.25 | Quartet | 2H | -OCH₂CH₃ |

| ~3.20 | Triplet | 2H | Ph-CH₂- |

| ~2.95 | Triplet | 2H | -CH₂-C=O |

| ~1.30 | Triplet | 3H | -OCH₂CH₃ |

Note: The chemical shifts are estimations based on typical values for similar functional groups and analysis of the spectrum provided by ChemicalBook.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Ketone) |

| ~161.0 | C=O (Ester) |

| ~140.0 | C (Aromatic, Quaternary) |

| ~128.5 | CH (Aromatic) |

| ~128.3 | CH (Aromatic) |

| ~126.2 | CH (Aromatic) |

| ~62.5 | -OCH₂- |

| ~38.0 | -CH₂-C=O |

| ~29.5 | Ph-CH₂- |

| ~14.0 | -CH₃ |

Note: These are predicted chemical shifts based on structure-property relationships and spectral databases for similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of this compound shows strong absorptions corresponding to the carbonyl groups and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~750, ~700 | Strong | Aromatic C-H Bending (Out-of-plane) |

Note: These are characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | Moderate | [M - OCH₂CH₃]⁺ |

| 133 | Moderate | [M - COOCH₂CH₃]⁺ |

| 105 | Strong | [C₆H₅CH₂CH₂]⁺ |

| 91 | High | [C₆H₅CH₂]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The relative intensities are estimations based on typical fragmentation patterns of α-keto esters.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

IR Spectrum Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Ethyl 2-oxo-4-phenylbutyrate: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-oxo-4-phenylbutyrate, a key intermediate in the synthesis of various pharmaceuticals, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. This document details its chemical identity, physical and spectral properties, synthesis protocols, and its pivotal role in the synthesis of active pharmaceutical ingredients (APIs).

Chemical Identity and Synonyms

This compound is an aliphatic α-ketoester. It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value | Source |

| IUPAC Name | ethyl 2-oxo-4-phenylbutanoate | [1] |

| CAS Number | 64920-29-2 | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [1][3] |

| Synonyms | Ethyl Benzylpyruvate, Ethyl 2-oxy-butyrate, 2-oxo-4-phenylhexanoate, 2-oxo-4-ethyl benzene, ETHYL-2-OXO-4-PHENYLBUTRATE, Ethy 2-oxo-4-phenylbutyrate, Ethyl α-oxobenzenebutanoate, KETO ESTER, 2-Oxo-4-phenylbutanoic acid ethyl ester, 4-Phenyl-2-oxobutyric acid ethyl ester, Benzylpyruvic acid ethyl ester, ETHYL-2 OXO-4 PHENYL BUTANOATE | |

| InChI | 1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| InChIKey | STPXIOGYOLJXMZ-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C(=O)CCc1ccccc1 | |

| EC Number | 265-276-9 | |

| Beilstein/REAXYS | 2725083 | |

| PubChem CID | 562087 | [1] |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and for quality control.

| Property | Value | Conditions | Source |

| Appearance | Light yellow oily liquid | [2] | |

| Boiling Point | 132 °C | at 2 mmHg | |

| Density | 1.091 g/mL | at 25 °C | |

| Refractive Index | n20/D 1.504 | ||

| Flash Point | 113 °C | closed cup | |

| LogP | 2.24 | ||

| ¹H NMR | Spectrum available | [4] | |

| ¹³C NMR | Spectrum available | [1] | |

| IR | Spectrum available | [1] | |

| Mass Spectrometry | Spectrum available | [1] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: Esterification of 2-Oxo-4-phenylbutyric acid [5]

This method involves the direct esterification of the corresponding carboxylic acid.

-

Reactants:

-

2-Oxo-4-phenylbutyric acid (130 g)

-

Ethanol (B145695) (650 ml)

-

Concentrated sulfuric acid (13 ml)

-

-

Procedure:

-

Add 2-Oxo-4-phenylbutyric acid to a mixture of ethanol and concentrated sulfuric acid.

-

Reflux the mixture for 5 hours.

-

Concentrate the reaction mixture to approximately half its original volume.

-

Dilute the concentrated mixture with 500 ml of water.

-

Collect the resulting oil and extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the oil and the ethyl acetate extract, and dry the combined organic phase.

-

Distill off the solvent under reduced pressure.

-

Distill the residue under reduced pressure to yield this compound.

-

-

Yield: 113 g of a colorless oil.[5]

-

Boiling Point of Product: 135°-141° C at 3 mmHg.[5]

Method 2: Grignard Reaction [2]

This protocol utilizes a Grignard reagent, a common method for forming carbon-carbon bonds.

-

Reactants and Equipment:

-

Dry 500mL four-necked flask with a thermometer, reflux condenser, and mechanical stirrer.

-

Magnesium turnings, freshly prepared (7.2g, 0.3mol).

-

β-bromoethylbenzene (2g for initiation, 54.1g total, 0.3mol total).

-

Tetrahydrofuran (THF), dry (30mL).

-

Methyl tert-butyl ether, dry (300mL).

-

Iodine crystals (three).

-

Diethyl oxalate (B1200264).

-

10 wt% hydrochloric acid solution.

-

Sodium bicarbonate solution.

-

Saturated brine solution.

-

-

Procedure:

-

Set up the dry four-necked flask and purge with nitrogen.

-

Add 30mL of THF, 7.2g of magnesium turnings, and 2g of β-bromoethylbenzene to the flask at room temperature under a nitrogen atmosphere.

-

Slowly add three iodine crystals while stirring until the color of the iodine fades and a slight temperature increase is observed, indicating the initiation of the Grignard reaction.

-

Slowly add a mixture of 54.1g of β-bromoethylbenzene and 300mL of methyl tert-butyl ether at a temperature of 50℃~60℃.

-

After the addition is complete (approximately 1 hour), continue stirring at the same temperature for 5 hours.

-

Allow the reaction to slowly cool to room temperature and stir for an additional hour.

-

The Grignard reagent is then reacted with diethyl oxalate (details of this step can vary, but typically involves the slow addition of the Grignard reagent to a solution of diethyl oxalate at a controlled temperature).

-

Upon completion of the reaction with diethyl oxalate, add 200mL of cold 10 wt% hydrochloric acid solution and stir for 30 minutes.

-

Separate the aqueous layer. Wash the organic layer with sodium bicarbonate solution and then with saturated brine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by high vacuum distillation.

-

-

Yield: 53g (85.7% yield) with a GC purity of 97%.[2]

Enantioselective Reduction to Ethyl (R)-2-hydroxy-4-phenylbutyrate

The chiral alcohol, Ethyl (R)-2-hydroxy-4-phenylbutyrate, is a crucial precursor for many ACE inhibitors. Biocatalytic reduction of this compound is a preferred method for achieving high enantioselectivity.

-

Biocatalyst: Recombinant E. coli expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[6]

-

Reaction Conditions:

-

Substrate: this compound (OPBE), 10 mM.

-

Biocatalyst: 0.1 g/ml wet cells.

-

Cofactor Regeneration System: 50 g/L glucose.

-

Cofactor: 0.1 mM NADP⁺.

-

Buffer: 10 mM Phosphate (B84403) Buffer (pH 7.0).

-

Temperature: 30 °C.

-

Reaction Time: 24 hours.

-

-

Procedure:

-

Combine the reactants in the phosphate buffer.

-

Incubate the reaction mixture at 30 °C for 24 hours with appropriate agitation.

-

After the reaction, centrifuge the mixture to remove the cells.

-

Extract the supernatant three times with ethyl acetate.

-

Dry the combined organic extracts with anhydrous MgSO₄.

-

Analyze the product for conversion and enantiomeric excess using Gas Chromatography (GC).

-

-

Results: This system can achieve a conversion rate of 98.3% with an enantiomeric excess (ee) of 99.9% for the (R)-enantiomer.[6]

Application in Drug Synthesis: The Benazepril (B1667978) Workflow

This compound is a cornerstone in the synthesis of benazepril, a widely used ACE inhibitor. The following diagram illustrates a common synthetic pathway.

Caption: Synthesis of Benazepril Hydrochloride from this compound.

Another prominent pathway involves the reductive amination of this compound with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.[7] This reaction is typically promoted by sodium cyanoborohydride.[7]

Caption: Reductive amination pathway for Benazepril synthesis.

Conclusion

This compound is a versatile and indispensable intermediate in modern pharmaceutical synthesis. Its well-defined chemical properties and established synthetic routes, coupled with its crucial role in the production of life-saving medications like ACE inhibitors, underscore its importance in the field of drug development. This guide provides foundational knowledge for researchers and scientists working with this compound, from its basic identity to its practical application in complex synthetic workflows.

References

- 1. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 64920-29-2 | FE44430 [biosynth.com]

- 4. This compound (64920-29-2) 1H NMR spectrum [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Long-Term Storage of Ethyl 2-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended long-term storage conditions for Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2), a key intermediate in the synthesis of various pharmaceuticals. Sourced from chemical safety data, academic literature, and supplier recommendations, this document outlines the critical factors influencing the stability of this aliphatic α-ketoester and provides protocols for assessing its purity and degradation over time.

Recommended Storage Conditions

The stability of this compound is paramount to ensure its purity and reactivity for downstream applications. Inconsistencies in storage can lead to degradation, impacting experimental reproducibility and the quality of synthesized active pharmaceutical ingredients.

Summary of Recommended Long-Term Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize the rate of potential hydrolytic and thermal degradation. While room temperature storage is sometimes cited, refrigerated conditions are optimal for long-term stability. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation. The α-keto moiety can be susceptible to oxidation. |

| Light Exposure | Store in the dark (amber vials) | Aromatic keto esters can be susceptible to photodegradation through various photochemical reactions. |

| Moisture | Sealed in a dry environment[2] | The ester functional group is susceptible to hydrolysis, which is accelerated by the presence of moisture. |

| Container | Tightly closed, non-reactive containers (e.g., glass)[3] | To prevent contamination and reaction with container materials. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its proper handling and analysis.

| Property | Value |

| Appearance | Pale yellow to yellow liquid[2] |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Boiling Point | 132 °C at 2 mmHg[4] |

| Density | 1.091 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.504 (lit.)[4] |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and ethyl acetate (B1210297).[2] |

Stability Profile and Potential Degradation Pathways

This compound, as an α-ketoester, is susceptible to several degradation pathways. Understanding these is crucial for developing stability-indicating analytical methods and for interpreting impurity profiles.

Hydrolytic Degradation

The ester linkage in this compound is a primary site for hydrolytic cleavage, particularly in the presence of acidic or basic conditions and moisture. This reaction would yield 2-oxo-4-phenylbutanoic acid and ethanol. Studies on other β-keto esters have shown that hydrolysis can be a significant degradation route.

Oxidative Degradation

While generally stable, α-keto esters can undergo oxidative cleavage in the presence of strong oxidizing agents.[3] The likely point of oxidative attack would be the keto group or the benzylic position of the phenyl group.

Photodegradation

Aromatic keto compounds are known to be photoreactive. Upon absorption of UV light, they can undergo various photochemical reactions, including rearrangements and radical-mediated degradations. The aromatic ring and the keto group are the primary chromophores that can initiate these processes.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur, although specific pathways for this compound are not well-documented in the literature. General thermal degradation of esters can lead to decarboxylation and the formation of various smaller molecules.

Proposed Degradation Pathway of this compound

Experimental Protocols for Stability Assessment

To ensure the quality of this compound over time, a robust stability testing program should be implemented. This typically involves subjecting the compound to accelerated and long-term storage conditions and analyzing its purity at specified time points.

Stability-Indicating HPLC-UV Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for monitoring the purity of this compound and detecting any degradation products.

Illustrative HPLC-UV Protocol:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility).[5] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm). |

| Injection Volume | 10-20 µL |

| Sample Preparation | Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL. |

Forced Degradation Study Protocol:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

-

Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).

-

Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid or a solution of the sample to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the sample to UV light (e.g., in a photostability chamber).

The resulting samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the parent peak.

Workflow for Stability-Indicating Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for the identification and quantification of volatile impurities and degradation products.

Illustrative GC-MS Protocol:

| Parameter | Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Inlet Temperature | 250 °C (Split or splitless injection). |

| Oven Program | Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |

| MS Detector | Electron Ionization (EI) at 70 eV. |

| Mass Range | Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300). |

| Sample Preparation | Dilute the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). |

Conclusion

The long-term stability of this compound is best maintained by storing it under refrigerated (2-8°C), dark, dry, and inert conditions in a tightly sealed, non-reactive container. Adherence to these conditions will minimize degradation through hydrolysis, oxidation, and photolysis. A validated stability-indicating HPLC-UV method is essential for monitoring the purity of the compound over time and for ensuring its suitability for use in research and drug development. Forced degradation studies are a critical component of method validation, providing confidence that any potential degradation products can be detected. For a comprehensive impurity profile, GC-MS can be employed as a complementary analytical technique.

References

- 1. aklectures.com [aklectures.com]

- 2. biosynth.com [biosynth.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for Ethyl 2-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is a synthesis of publicly available data and should not be considered a substitute for a formal risk assessment or professional safety consultation. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Chemical Identification

Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester.[1] It is primarily used in organic synthesis, notably as an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitors.[2]

| Identifier | Value |

| Chemical Name | Ethyl 2-oxo-4-phenylbutanoate |

| Synonyms | This compound, keto ester, Benzenebutanoic acid, alpha-oxo-, ethyl ester, Ethyl benzylpyruvate[3][4] |

| CAS Number | 64920-29-2[3][5] |

| EC Number | 265-276-9[1][5] |

| Molecular Formula | C₁₂H₁₄O₃[5][6] |

| Molecular Weight | 206.24 g/mol [1][5][6] |

| Chemical Structure (SMILES) | CCOC(=O)C(=O)CCc1ccccc1[1] |

| InChI Key | STPXIOGYOLJXMZ-UHFFFAOYSA-N[1] |

Hazard Identification and Classification

The hazard classification for this compound presents some inconsistencies across different sources. The majority of suppliers report that the substance does not meet the criteria for GHS hazard classification.[4] However, a minority of notifications to the ECHA C&L Inventory suggest potential hazards.

GHS Hazard Classification

| Classification | Code | Signal Word | Hazard Statement |

| Majority View | Not Classified | No signal word | None[5][7] |

| Minority View (20% of notifications) [8] | Skin Irritation Category 2 | Warning | H315: Causes skin irritation[8] |

| Eye Irritation Category 2A | Warning | H319: Causes serious eye irritation[8] | |

| Specific Target Organ Toxicity - Single Exposure Category 3 | Warning | H335: May cause respiratory irritation[8] |

It is crucial for users to conduct their own risk assessment based on the concentration and intended use of the substance.

NFPA 704 Ratings

| Category | Rating | Description |

| Health | 0 | Poses no health hazard, no precautions necessary, and would offer no hazard beyond that of ordinary combustible materials.[5] |

| Flammability | 0 | Materials that will not burn under typical fire conditions.[5] |

| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[5] |

| Special Hazards | - | - |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow, clear liquid[5][7] |

| Odor | No information available[7] |

| Boiling Point | 132 °C at 2-3 hPa (mmHg)[1][5][9] |

| Density | 1.091 g/mL at 25 °C[1][5][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1][5][7] |

| Refractive Index | n20/D 1.504[1][9] |

| Water Solubility | No data available[5] |

| Storage Class | 10 - Combustible liquids[1] |

Handling, Storage, and Personal Protective Equipment

Handling

-

Avoid contact with skin and eyes.[3]

-

Ensure adequate ventilation.[7]

-

Normal measures for preventive fire protection are recommended.[5]

Storage

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] Safety glasses with side-shields or chemical safety goggles are recommended. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[3][7] Impervious clothing is advised.[5] |

| Respiratory Protection | Respiratory protection is generally not required under normal use conditions with adequate ventilation.[5][7] For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[5] |

First-Aid Measures

Immediate medical attention should be sought for all exposures, even if symptoms are not immediately apparent.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[5] Seek medical attention if symptoms occur.[7] |

| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Get medical attention if symptoms occur.[7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Flush eyes with water as a precaution.[5] Get medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] Get medical attention if symptoms occur.[7] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][7]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides (carbon monoxide and carbon dioxide).[3][5][7]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5][7]

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment.[5][7]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for disposal.[3]

Toxicological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5]

| Toxicity Endpoint | Data |

| Acute Toxicity | No data available[5][10] |

| Skin Corrosion/Irritation | No data available[5][10] |

| Serious Eye Damage/Irritation | No data available[5][10] |

| Respiratory or Skin Sensitization | No data available[5][10] |

| Germ Cell Mutagenicity | No data available[5][10] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5][10] |

| Reproductive Toxicity | No data available[5][10] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available[5][10] |

| Aspiration Hazard | No data available[5][10] |

Experimental Protocols

As specific experimental safety data for this compound is not publicly available, this section outlines the standard OECD guidelines for relevant toxicological assessments. These protocols represent the internationally accepted standard methods for chemical safety testing.[3]

General Chemical Hazard and Risk Assessment Workflow

A systematic approach to evaluating chemical safety is essential. The following workflow outlines the key steps in this process.

Caption: A generalized workflow for chemical hazard identification and risk assessment.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on health hazards likely to arise from dermal application of a substance.[11]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an experimental animal (typically an albino rabbit).[11]

-

Procedure:

-

Observation: Animals are examined for signs of erythema and edema at specified intervals over 14 days.[11]

-

Evaluation: Dermal irritation scores are evaluated based on the nature, severity, and reversibility of the lesions. If responses persist to the end of the 14-day observation period, the substance is considered an irritant.[11]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[12]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.[12]

-

Procedure:

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12]

-

Evaluation: Ocular irritation scores are evaluated in conjunction with the nature, severity, and reversibility of the lesions.[12]

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

The Ames test is widely used to assess the mutagenic properties of chemical substances.[13]

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[13]

-

Procedure:

-

Bacteria are exposed to the test substance with and without a metabolic activation system (S-9 mix).

-

In the plate incorporation method, the substance, bacteria, and S-9 mix (if used) are mixed with an overlay agar (B569324) and plated.

-

In the pre-incubation method, the mixture is incubated before plating.

-

-

Observation: After incubation for 48-72 hours, the number of revertant colonies (colonies that can grow without the required amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Signaling Pathways and Logical Relationships

As no specific toxicological signaling pathways for this compound have been identified, a logical diagram for first-aid procedures is provided below.

Caption: A logical workflow for first-aid procedures following chemical exposure.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. This compound | 64920-29-2 [chemicalbook.com]

- 3. oecd.org [oecd.org]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. oecd.org [oecd.org]

- 6. occhygiene.com.au [occhygiene.com.au]

- 7. rrma-global.org [rrma-global.org]

- 8. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. biotoxicity.com [biotoxicity.com]

Ethyl 2-oxo-4-phenylbutyrate: A Technical Guide on its Discovery, Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, is a pivotal intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs with significant therapeutic impact on hypertension and congestive heart failure. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis methodologies with experimental protocols and quantitative data. Furthermore, it elucidates the compound's critical role in the development of key pharmaceuticals by outlining its incorporation into the synthesis of drugs targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Discovery and History

The history of this compound is intrinsically linked to the groundbreaking development of Angiotensin-Converting Enzyme (ACE) inhibitors. While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its significance emerged with the concerted effort to synthesize orally active drugs to modulate the Renin-Angiotensin-Aldosterone System (RAAS) in the latter half of the 20th century.

The journey began with the understanding of the RAAS pathway and the identification of ACE as a key enzyme in the production of angiotensin II, a potent vasoconstrictor.[1] The first breakthrough in ACE inhibition came from the venom of the Brazilian pit viper, Bothrops jararaca, which contained peptides that inhibited ACE.[2] This discovery spurred the development of the first synthetic, orally active ACE inhibitor, captopril (B1668294), in the 1970s.[2]

The success of captopril fueled the search for new generations of ACE inhibitors with improved pharmacological profiles. This led to the development of drugs like lisinopril (B193118) and benazepril (B1667978). The synthesis of these more complex molecules required versatile and readily accessible chemical building blocks. It is within this context of intensive research and development in cardiovascular medicine that this compound became a compound of significant interest. Its chemical structure provided an ideal scaffold for the introduction of the necessary pharmacophores to create potent and specific ACE inhibitors. Consequently, numerous synthetic routes were developed and optimized to produce this key intermediate in high yield and purity to meet the growing demand for these life-saving drugs.

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. The choice of method often depends on factors such as starting material availability, scalability, and desired purity. The following sections detail some of the most common and historically significant synthetic routes.

Esterification of 2-Oxo-4-phenylbutyric Acid

A straightforward method involves the direct esterification of 2-oxo-4-phenylbutyric acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol:

To a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid, 130 g of 2-Oxo-4-phenylbutyric acid is added. The mixture is refluxed for 5 hours. Following the reflux, the reaction mixture is concentrated to approximately half its original volume and then diluted with 500 ml of water. The resulting oily layer is collected, and the aqueous layer is extracted with ethyl acetate. The organic extracts and the oil are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation to yield this compound.[3]

Grignard Reaction with Diethyl Oxalate (B1200264)

A common and versatile method involves the reaction of a phenethyl Grignard reagent with diethyl oxalate.

Experimental Protocol:

(1) Preparation of Phenethylmagnesium Bromide (Grignard Reagent): In a dry four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, and under a nitrogen atmosphere, add 30 mL of tetrahydrofuran (B95107), 7.2 g of freshly prepared magnesium turnings, and 2 g of β-bromoethylbenzene. Initiate the reaction by adding a few crystals of iodine and stirring until the color fades and a slight temperature increase is observed. Then, slowly add a mixture of 54.1 g of β-bromoethylbenzene and 300 mL of methyl tert-butyl ether at a temperature of 50-60°C over 30 minutes. Stir the mixture at this temperature for an additional hour, then cool to room temperature to obtain the Grignard solution.

(2) Reaction with Diethyl Oxalate: In a separate dry, nitrogen-purged four-necked flask, add 100 mL of tetrahydrofuran and 45.05 g of ethyl chloroformate. To this, add 13.2 g of anhydrous cuprous cyanide (CuCN). Cool the mixture and then slowly add the previously prepared Grignard solution, maintaining the temperature for 5 hours. After the addition is complete, slowly warm the reaction to room temperature and stir for 1 hour. Quench the reaction by adding 200 mL of a cold 10 wt% hydrochloric acid solution and stir for 30 minutes. Separate the aqueous layer and wash the organic layer with sodium bicarbonate solution and saturated brine. Remove the solvent under reduced pressure and purify the residue by high vacuum distillation to obtain this compound.

Other Synthetic Routes

Other reported synthetic routes include:

-

From Phenylacetaldehyde: Condensation with acetic anhydride, followed by hydrogenation and esterification of the resulting cinnamic acid to phenylpropionic acid ethyl ester. This is then condensed with diethyl oxalate and subsequently hydrolyzed and esterified.

-

From 2-Phenylethanol: Conversion to 2-phenylethyl chloride via reaction with thionyl chloride, followed by the formation of a Grignard reagent and reaction with diethyl oxalate.[4]

Table 1: Comparison of Synthetic Methods for this compound

| Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Esterification | 2-Oxo-4-phenylbutyric acid, Ethanol, H₂SO₄ | ~77%[3] | High after distillation | Simple, direct method. | Requires the precursor acid. |

| Grignard Reaction | β-bromoethylbenzene, Mg, Diethyl oxalate | 85.7% | >97% (GC) | High yield, good purity. | Requires careful handling of Grignard reagent, potential for by-products. |

| From Phenylacetaldehyde | Phenylacetaldehyde, Acetic anhydride, Diethyl oxalate | ~69% | Variable | Utilizes readily available starting materials. | Multi-step synthesis.[4] |

Role in Drug Development: Synthesis of ACE Inhibitors

This compound is a crucial intermediate in the synthesis of several important ACE inhibitors, including benazepril and lisinopril. Its α-ketoester functionality allows for the key reductive amination reaction to introduce the side chain characteristic of these drugs.

Synthesis of Benazepril Intermediate

Benazepril synthesis involves the reductive amination of this compound with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.

Experimental Protocol (Reductive Amination):

A common method involves the reductive condensation of this compound with the sodium salt of (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one using sodium cyanoborohydride as the reducing agent. This reaction typically produces a diastereomeric mixture of benazepril, which is then subjected to separation and purification.

Figure 1: Reductive amination step in the synthesis of Benazepril.

Synthesis of Lisinopril Intermediate

The synthesis of lisinopril involves the condensation of this compound with a protected dipeptide, N⁶-trifluoroacetyl-L-lysyl-L-proline, followed by hydrogenation.

Experimental Protocol (Condensation and Hydrogenation):

N⁶-trifluoroacetyl-L-lysyl-L-proline is condensed with this compound. The resulting intermediate is then subjected to hydrogenation in the presence of a Raney-Nickel catalyst to yield N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline, a key precursor to lisinopril.

Figure 2: Key steps in the synthesis of a Lisinopril intermediate.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64920-29-2 | |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Appearance | Light yellow oily liquid | |

| Boiling Point | 131-133 °C at 2 mmHg | |

| Density | 1.091 g/mL at 25 °C |

Mechanism of Action of ACE Inhibitors and the Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors, synthesized using this compound, exert their therapeutic effect by inhibiting the angiotensin-converting enzyme within the RAAS pathway. This system is a critical regulator of blood pressure and fluid balance.

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by ACE, which is primarily found in the lungs.[5] Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[5]

ACE inhibitors block the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion. This leads to a decrease in blood pressure and a reduction in the workload of the heart.

Figure 3: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.

Conclusion

This compound stands as a testament to the crucial role of organic synthesis in modern medicine. While its own discovery is intertwined with the broader history of pharmaceutical development, its importance as a key intermediate is undisputed. The synthetic methodologies developed for its production have enabled the large-scale manufacturing of life-saving ACE inhibitors. A thorough understanding of its synthesis, properties, and application provides valuable insights for researchers and professionals in the field of drug development, highlighting the elegant interplay between chemical synthesis and therapeutic intervention.

References

The Central Role of Ethyl 2-oxo-4-phenylbutyrate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, stands as a cornerstone intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry.[1] Its versatile chemical structure, featuring both a ketone and an ester functional group, allows for a diverse range of chemical transformations, making it an invaluable building block for complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, applications, and key reactions of this compound, with a focus on its pivotal role in the development of life-saving therapeutics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. This light yellow oily liquid possesses characteristics that are crucial for designing and optimizing reaction conditions.[1]

| Property | Value | Reference |

| CAS Number | 64920-29-2 | |

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Appearance | Light yellow oily liquid | [1] |

| Density | 1.091 g/mL at 25 °C | [1] |

| Boiling Point | 131-133 °C at 2 mmHg | [1] |

| Refractive Index | n20/D 1.504 | [1] |

| LogP | 2.24 |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its utilization. Various synthetic routes have been developed, with the Grignard reaction and Fischer esterification being among the most common and effective methods.

Synthesis via Grignard Reaction

One prevalent industrial method involves the reaction of a Grignard reagent, prepared from 2-bromoethylbenzene and magnesium, with diethyl oxalate.[2][3] This approach offers a relatively short and high-yielding pathway to the target molecule.

Synthesis via Fischer Esterification

Another common method is the Fischer esterification of 2-oxo-4-phenylbutyric acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.[4] This method is straightforward and often used for laboratory-scale preparations.

Key Role in the Synthesis of ACE Inhibitors

This compound is a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][5] Its most significant application is in the production of benazepril (B1667978) and lisinopril.[2][6] The key transformation is the enantioselective reduction of the ketone to a chiral alcohol, specifically the (R)-enantiomer, which is a vital precursor for these drugs.[1][7]

Enantioselective Reduction to Ethyl (R)-2-hydroxy-4-phenylbutyrate

The asymmetric reduction of this compound is a critical step that has been extensively studied. Both chemical and biological methods are employed to achieve high enantiomeric excess (ee) of the desired (R)-enantiomer.

Biocatalytic Reduction: Various microorganisms, such as Saccharomyces cerevisiae and engineered E. coli, are used to perform this reduction with high stereoselectivity.[7][8] These methods are advantageous due to their mild reaction conditions and environmental friendliness.

Chemo-catalytic Hydrogenation: Homogeneous and heterogeneous catalysts, such as Rh-diphosphine complexes and Pt/Al₂O₃-cinchona systems, are also utilized for the enantioselective hydrogenation of the keto group.[1]

| Method | Catalyst/Microorganism | Enantiomeric Excess (ee) of (R)-HPBE | Conversion | Reference |

| Bioreduction | Pichia angusta | 81% | >90% | [7] |

| Bioreduction | Engineered E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | 99.9% | 98.3% | |

| Bioreduction | Kluyveromyces marxianus | 32% (produces opposite isomer) | >90% | [7] |

| Asymmetric Hydrogenation | Pt-cinchona catalyst | High | High |

Experimental Protocols

Synthesis of this compound via Fischer Esterification[5]

Materials:

-

2-Oxo-4-phenylbutyric acid (130 g)

-

Ethanol (650 ml)

-

Concentrated sulfuric acid (13 ml)

-

Water (500 ml)

-

Ethyl acetate

Procedure:

-

A mixture of 2-oxo-4-phenylbutyric acid, ethanol, and concentrated sulfuric acid is refluxed for 5 hours.

-

The reaction mixture is concentrated to approximately half its original volume.

-

The concentrated mixture is diluted with 500 ml of water.

-

The resulting oil is collected, and the aqueous layer is extracted with ethyl acetate.

-

The organic extracts and the collected oil are combined and dried.

-

The solvent is removed under reduced pressure.

-

The residue is distilled under reduced pressure (135°-141° C./3 mmHg) to yield 113 g of pure this compound.

Synthesis of this compound via Grignard Reaction[3]

Materials:

-

Magnesium turnings (7.2 g, 0.3 mol)

-

Tetrahydrofuran (30 ml)

-

β-Bromoethylbenzene (total 54.1 g, 0.3 mol)

-

Iodine (a few crystals)

-

Methyl tert-butyl ether (300 ml)

-

10 wt% Hydrochloric acid solution (200 ml)

-

Sodium bicarbonate solution

-

Saturated brine

Procedure:

-

In a dry, nitrogen-purged four-necked flask, combine tetrahydrofuran, magnesium turnings, and a small amount of β-bromoethylbenzene.

-

Add a few iodine crystals to initiate the Grignard reaction.

-

Slowly add a mixture of the remaining β-bromoethylbenzene and methyl tert-butyl ether at 50-60 °C.

-

After the addition is complete, stir the mixture at the same temperature for 5 hours, then at room temperature for 1 hour.

-

Slowly add 200 ml of cold 10 wt% hydrochloric acid solution and stir for 30 minutes.

-

Separate the aqueous layer and wash the organic layer with sodium bicarbonate solution and saturated brine.

-

Remove the solvent under reduced pressure.

-

Perform high vacuum distillation to obtain 53 g of this compound (85.7% yield, 97% GC purity).

Bioreduction of this compound to Ethyl (R)-2-hydroxy-4-phenylbutyrate[9]

Materials:

-

This compound (OPBE)

-

Recombinant E. coli cells expressing carbonyl reductase (CpCR) and glucose dehydrogenase (GDH)

-

Glucose

-

NADP⁺

-

Phosphate buffer (PB), pH 7.0

Procedure:

-

A reaction mixture is prepared containing 10 mM OPBE, 0.1 g/ml wet cells, 50 g/L glucose, and 0.1 mM NADP⁺ in 10 mM PB buffer (pH 7.0).

-

The reaction is carried out at 30 °C for 24 hours.

-

The product, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), is extracted and purified.

-

This process can achieve a conversion rate of 98.3% with an enantiomeric excess of 99.9%.

Conclusion

This compound is a profoundly important and versatile intermediate in organic synthesis. Its strategic importance is most evident in the pharmaceutical sector, where it serves as a critical precursor for the synthesis of ACE inhibitors. The development of efficient and stereoselective methods for its synthesis and subsequent transformations continues to be an active area of research, promising more sustainable and cost-effective routes to essential medicines. The detailed methodologies and data presented in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this valuable chemical entity.

References

- 1. This compound | 64920-29-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-oxo-4-phenylbutyrate: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, has emerged as a significant and versatile building block in organic synthesis, particularly in the construction of a wide array of heterocyclic scaffolds.[1][2] Its utility stems from the presence of multiple reactive sites—an ester, a ketone, and an adjacent active methylene (B1212753) group—which can be selectively targeted to participate in various cyclization and condensation reactions. This guide provides a comprehensive overview of its application in synthesizing key heterocyclic systems, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis, including process design and reaction optimization.

| Property | Value | Reference |

| CAS Number | 64920-29-2 | |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Pale yellow or yellow oily liquid | [1][4][5] |

| Density | 1.091 g/mL at 25 °C | [1][4] |

| Boiling Point | 131-133 °C at 2 mmHg; 309 °C at 760 mmHg | [1][4] |

| Refractive Index | n20/D 1.504 | [1][4] |

| LogP | 1.75 - 2.24 | [4] |

Synthesis of this compound

The starting material itself can be prepared through several established synthetic routes. One common and effective method involves a Grignard reaction followed by hydrolysis.

A prevalent method involves the preparation of a Grignard reagent from β-bromoethylbenzene, which then reacts with diethyl oxalate (B1200264).[5][6] The resulting Grignard complex is subsequently hydrolyzed to yield the final product.[5] This approach is noted for its high yield and relatively short synthesis cycle.[6]

-

Grignard Reagent Formation: In a dry 500 mL four-necked flask under a nitrogen atmosphere, add 7.2 g (0.3 mol) of magnesium turnings, 30 mL of tetrahydrofuran, and 2 g of β-bromoethylbenzene. Initiate the reaction with a few crystals of iodine. Once the reaction starts, slowly add a mixture of 54.1 g of β-bromoethylbenzene and 300 mL of methyl tert-butyl ether, maintaining the temperature between 50-60 °C. After the addition is complete, stir for an additional 2 hours to form the Grignard solution.

-

Reaction with Diethyl Oxalate: Cool the Grignard solution to -5 °C. In a separate flask, dissolve 43.8 g (0.3 mol) of diethyl oxalate in 100 mL of methyl tert-butyl ether and cool to -5 °C. Slowly add the diethyl oxalate solution to the Grignard reagent, keeping the temperature below 0 °C.

-

Work-up and Purification: After stirring for 5 hours at the same temperature, raise the temperature to ambient and stir for 1 hour. Add 200 mL of a cold 10 wt% hydrochloric acid solution and stir for 30 minutes. Separate the aqueous layer and wash the organic layer with sodium bicarbonate solution and then saturated brine. Remove the solvent under reduced pressure and purify the residue by high vacuum distillation to obtain this compound. A yield of 85.7% has been reported for this procedure.[5]

Application in Heterocyclic Synthesis

The strategic placement of functional groups in this compound allows it to serve as a key precursor for various heterocyclic systems.

The Biginelli reaction is a multi-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties.[7][8] The reaction typically involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea).[8] this compound can serve as the β-ketoester component, reacting with various aldehydes and urea to generate a library of DHPMs.[7]

Caption: General mechanism of the Biginelli reaction.

Quantitative Data for Dihydropyrimidinone Synthesis

| Product Name | Aldehyde | Yield (%) | M.P. (°C) | Spectroscopic Data (¹H NMR, CDCl₃) | Reference |

| Ethyl 2-oxo-4-phenyl-6-trifluoromethyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate | Benzaldehyde | - | 203 | δ 7.64 (s, 1H, NH), 7.23 (s, 1H, NH), 7.39–7.33 (m, 5H), 4.79 (d, 1H), 3.78 (m, 2H), 0.81 (s, 3H) | [7] |

| Ethyl 6-methyl-4-(p-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | p-Tolualdehyde | - | 205 | δ 9.13 (s, 1H, NH), 7.66 (s, 1H, NH), 7.11 (s, 4H), 5.10 (d, 1H), 4.05–4.02 (q, 2H), 2.26 (s, 3H), 1.99 (s, 3H), 1.09 (t, 3H) | [7] |

| Ethyl 6-ethyl-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | 4-Fluorobenzaldehyde | 75 | - | δ 8.31 (s, 1H), 7.38 – 7.17 (m, 2H), 6.99 (t, 2H), 6.16 (s, 1H), 5.39 (d, 1H), 4.20 – 3.96 (m, 2H), 2.73 (m, 2H), 1.22 (t, 3H), 1.17 (t, 3H) | [9] |

Experimental Protocol: General Procedure for Dihydropyrimidinone Synthesis [10]

-

In a round-bottom flask, create a mixture of the aldehyde (1.0 mmol), this compound (as the β-keto ester, 1.1 mmol), urea (1.3 mmol), and an acid catalyst (e.g., citric acid, 0.5 mmol).

-

Heat the reaction mixture with stirring at 80 °C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-